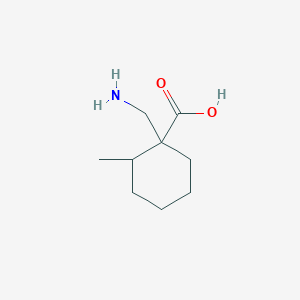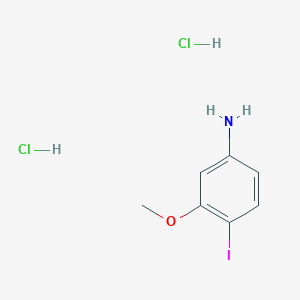![molecular formula C13H14BrF3O B13190132 (2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13190132.png)
(2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane is a chiral compound characterized by the presence of a bromomethyl group and a trifluoromethyl-substituted phenyl ring attached to an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Trifluoromethyl-Substituted Phenyl Ring:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the functional groups attached to the oxane ring.
Coupling Reactions: The trifluoromethyl-substituted phenyl ring can engage in coupling reactions, facilitating the formation of complex molecular structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for drug development.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials. Its incorporation into polymers and other materials can impart desirable properties such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophilic site, facilitating reactions with nucleophiles. The trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,5R)-2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]oxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(2S,5R)-2-(Bromomethyl)-5-[3-(difluoromethyl)phenyl]oxane: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds. This makes it particularly valuable in applications requiring enhanced chemical and biological stability.
Propriétés
Formule moléculaire |
C13H14BrF3O |
|---|---|
Poids moléculaire |
323.15 g/mol |
Nom IUPAC |
(2S,5R)-2-(bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane |
InChI |
InChI=1S/C13H14BrF3O/c14-7-12-5-4-10(8-18-12)9-2-1-3-11(6-9)13(15,16)17/h1-3,6,10,12H,4-5,7-8H2/t10-,12-/m0/s1 |
Clé InChI |
CNQSKIHLMRRWGZ-JQWIXIFHSA-N |
SMILES isomérique |
C1C[C@H](OC[C@H]1C2=CC(=CC=C2)C(F)(F)F)CBr |
SMILES canonique |
C1CC(OCC1C2=CC(=CC=C2)C(F)(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13190075.png)



![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13190105.png)
![1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol](/img/structure/B13190109.png)
![2-[(4-Methylphenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B13190112.png)


